4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline
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Overview
Description
4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline is a complex organic compound known for its unique chemical structure and properties. This compound is utilized in various scientific research fields due to its distinctive functional groups and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline typically involves multiple steps, starting with the preparation of intermediate compounds such as 4-(4-fluorobenzenesulfonyl)piperazine. This intermediate is then reacted with N,N-dimethylaniline under specific conditions to yield the final product. The reaction conditions often include the use of solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-fluorobenzenesulfonyl)piperazine-1-carbaldehyde
- tert-butyl 4-(4-fluorobenzenesulfonyl)piperazine-1-carboxylate
Uniqueness
Compared to similar compounds, 4-[4-(4-fluorobenzenesulfonyl)piperazine-1-carbothioyl]-N,N-dimethylaniline stands out due to its unique combination of functional groups, which confer specific reactivity and properties. This makes it particularly valuable in certain research and industrial applications .
Properties
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]methanethione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FN3O2S2/c1-21(2)17-7-3-15(4-8-17)19(26)22-11-13-23(14-12-22)27(24,25)18-9-5-16(20)6-10-18/h3-10H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHUTTIKHJXPRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=S)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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